molecular formula C20H17ClN6O4S B10935293 methyl 1-{[(4-{[(Z)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(Z)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10935293
M. Wt: 472.9 g/mol
InChI Key: OVFXPYGJSFQLHK-RMORIDSASA-N
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Description

METHYL 1-[({4-[((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazole ring, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[({4-[((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring, the triazole ring, and the furan ring. The synthetic route may involve the use of various reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[({4-[((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 1-[({4-[((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 1-[({4-[((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, triazole, and furan derivatives, such as:

  • 1H-Pyrazole-3-carboxylate derivatives
  • 1,2,4-Triazole derivatives
  • Furan derivatives

Uniqueness

METHYL 1-[({4-[((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H17ClN6O4S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 1-[[4-[(Z)-[5-[(4-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H17ClN6O4S/c1-29-19(28)18-8-9-26(25-18)13-32-20-24-22-12-27(20)23-10-16-6-7-17(31-16)11-30-15-4-2-14(21)3-5-15/h2-10,12H,11,13H2,1H3/b23-10-

InChI Key

OVFXPYGJSFQLHK-RMORIDSASA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C\C3=CC=C(O3)COC4=CC=C(C=C4)Cl

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=C(O3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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